molecular formula C6H4BrClFN B8782522 5-(Bromomethyl)-2-chloro-3-fluoropyridine CAS No. 904745-61-5

5-(Bromomethyl)-2-chloro-3-fluoropyridine

Cat. No. B8782522
CAS RN: 904745-61-5
M. Wt: 224.46 g/mol
InChI Key: JIHHGLWJEUIQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-2-chloro-3-fluoropyridine is a useful research compound. Its molecular formula is C6H4BrClFN and its molecular weight is 224.46 g/mol. The purity is usually 95%.
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properties

CAS RN

904745-61-5

Product Name

5-(Bromomethyl)-2-chloro-3-fluoropyridine

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

5-(bromomethyl)-2-chloro-3-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2

InChI Key

JIHHGLWJEUIQOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Cl)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-chloro-3-fluoro-5-methylpyridine in an amount of 4.00 g (27.6 mmol) was dissolved in 80 mL of carbon tetrachloride, following which 7.37 g (41.4 mmol) of N-bromosuccinimide and 20 mg of benzoyl peroxide were added and the mixture was refluxed overnight under heating. Following reaction completion, the reaction mixture was returned to room temperature, concentrated under reduced pressure, and purified by silica gel column chromatography (hexane/ethyl acetate=19:1), giving 3.06 g of 5-(bromomethyl)-2-chloro-3-fluoropyridine (yield, 51%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
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solvent
Reaction Step One
Quantity
7.37 g
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reactant
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Quantity
20 mg
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4.00 g (27.6 mmol) of 2-chloro-3-fluoro-5-methyl pyridine was dissolved in 80 ml of carbon tetrachloride, 7.37 g (41.4 mmol) of N-bromosuccinimide and 20 mg of benzoyl peroxide were added thereto, and the resulting mixture was heated and refluxed overnight. After the reaction was completed, the reaction solution was returned to room temperature, concentrated under reduced pressure and purified by silica gel column chromatography (hexane:ethyl acetate=19:1) to obtain 3.06 g (yield 51%) of 5-(bromomethyl)-2-chloro-3-fluoropyridine.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 2-chloro-3-fluoro-5-methylpyridine (5.1 g, 35 mmol), N-bromosuccinimide (6.1 g, 35 mmol) and benzolyperoxide (0.16 g, 0.66 mmol) in carbon tetrachloride (100 mL) was refluxed overnight. Upon cooling down, the solid was filtered off and the filtrate was concentrated and loaded onto a silica gel column eluted with 5% EtOAc in hexane to give 3.77 g of the desired 2-chloro-3-fluoro-5-bromomethylpyridine as colorless oil in 48% yield. GC-MS calcd. for C6H4BrClFN: 224.46. Found: 224.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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